ritterazine M

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

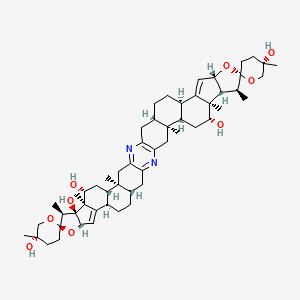

Ritterazine M, also known as this compound, is a useful research compound. Its molecular formula is C54H76N2O9 and its molecular weight is 897.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Synthesis of Ritterazine M

The total synthesis of this compound has been achieved through a series of chemical transformations starting from hecogenin acetate. The synthesis process involves 16 operations with an average yield of 87% per operation, showcasing the compound's synthetic accessibility compared to other members of the ritterazine family . This efficient synthetic route facilitates the production of this compound for biological evaluation.

Cytotoxicity

This compound exhibits notable cytotoxic effects against various cancer cell lines. In studies involving the National Cancer Institute's NCI-60 cell line panel, this compound demonstrated growth inhibition in the single-digit nanomolar range, indicating its potential as a potent anticancer agent . The average GI50 values for related compounds in the ritterazine family suggest that they share a common mechanism of action, likely involving the modulation of cellular pathways critical for tumor growth.

Case Study: Antitumor Activity

A series of studies have documented the antitumor activity of this compound and its analogs. For instance, one study reported that ritterazine B (a close analog) demonstrated significant inhibition of tumor growth in murine models, achieving a reduction in tumor size by 50-60% . This suggests that this compound may exhibit similar therapeutic effects.

Hybrid Probes Development

Recent advancements have led to the development of fluorescent probes based on ritterazine structures for imaging studies in live cells. These probes have been shown to localize within the endoplasmic reticulum and chromatin during cellular division, providing insights into their cellular uptake mechanisms and potential therapeutic applications in targeted cancer therapies .

常见问题

Basic Research Questions

Q. What are the key structural features of ritterazine M, and how are they elucidated experimentally?

this compound is a bis-steroidal pyrazine alkaloid characterized by a multi-ring system (five-, six-, and seven-membered rings) with four hydroxyl groups and a central pyrazine moiety . Structural elucidation relies on advanced techniques:

- Nuclear Magnetic Resonance (NMR) for stereochemical assignments.

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystallizable) for absolute configuration determination. Comparative analysis with related compounds (e.g., cephalostatins) helps validate structural hypotheses .

Q. What synthetic strategies are employed to access this compound?

Synthesis involves modular approaches inspired by cephalostatin and ritterazine analogs:

- Late-stage heterodimerization : Coupling steroidal subunits via pyrazine formation under Lewis acid catalysis .

- Redox modifications : Critical steps include CrVI-catalyzed E-ring opening and base-triggered cyclization cascades to install spiroketal systems .

- Stereochemical control : Au(I)-catalyzed spirocyclization ensures precise stereochemistry in complex ring systems .

Q. How is the cytotoxicity of this compound quantified, and what are its benchmark values?

Cytotoxicity is assessed via NCI-60 human tumor cell line screening , reporting GI₅₀ (50% growth inhibition) values. While ED₅₀ data for this compound is not explicitly listed in the evidence, related compounds like ritterazine B show GI₅₀ = 3.2 nM, and cephalostatin 1 has sub-nanomolar activity . Assays require standardized protocols to ensure reproducibility, including cell line maintenance and dose-response curve validation .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in ED₅₀ values across studies?

Discrepancies arise from variations in:

- Purity : Chromatographic validation (HPLC/LC-MS) ensures compound integrity .

- Assay conditions : Standardizing cell culture media, incubation times, and endpoint measurements (e.g., ATP quantification vs. microscopy) .

- Structural analogs : Testing epimers or synthetic derivatives (e.g., C25-epi-ritterostatin GN1N) clarifies structure-activity relationships (SAR) .

Q. How can fluorescent probes elucidate this compound’s subcellular localization?

- Hybrid probe synthesis : Conjugate this compound with fluorophores (e.g., BODIPY) via click chemistry, preserving bioactivity .

- Confocal microscopy : Track uptake in cancer cells (e.g., HCT-116 or HeLa) with organelle-specific dyes (e.g., ER-Tracker) .

- Competitive assays : Pre-treatment with unlabeled this compound or cephalostatin 1 validates target specificity .

Q. What strategies optimize the synthesis of this compound’s steroidal subunits?

- Eastern hemisphere : Synthesize from hecogenin acetate via photolysis/Prins sequences to install Δ14 olefins .

- Western hemisphere : Use SmI₂-mediated reductions or HAT (Hydrogen Atom Transfer) reactions for selective C-H functionalization .

- Convergent coupling : Pyrazine formation via Staudinger or directed unsymmetrical coupling of amino alcohols .

Q. Methodological Considerations

Q. How are SAR studies structured for bis-steroidal pyrazines like this compound?

SAR frameworks prioritize four domains:

- Polarity match : Balance hydrophilic (north) and hydrophobic (south) domains .

- Bis-spiroketals : Stabilize pro-oxocarbenium ions critical for cytotoxicity .

- Hydroxyl groups : C17 (north) and C23' (south) positions enhance target engagement .

- Δ14 olefin : Maintains conformational rigidity for bioactivity .

Q. What hybrid analog designs potentiate this compound’s activity?

- Interphylal splicing : Combine steroidal subunits from ritterazines and cephalostatins (e.g., ritterostatin GN1N, 100× more potent than parent compounds) .

- Epimerization : Introduce C25-epi configurations to enhance thermodynamic stability and cytotoxicity .

Q. How are stereochemical challenges addressed during total synthesis?

属性

分子式 |

C54H76N2O9 |

|---|---|

分子量 |

897.2 g/mol |

InChI |

InChI=1S/C54H76N2O9/c1-27-45-41(64-52(27)15-13-46(3,59)25-62-52)19-35-31-11-9-29-17-37-39(23-48(29,5)33(31)20-42(57)50(35,45)7)55-38-18-30-10-12-32-34(49(30,6)24-40(38)56-37)21-43(58)51(8)36(32)22-44-54(51,61)28(2)53(65-44)16-14-47(4,60)26-63-53/h19,22,27-34,41-45,57-61H,9-18,20-21,23-26H2,1-8H3/t27-,28+,29-,30-,31+,32+,33-,34-,41-,42+,43+,44-,45-,46-,47-,48-,49-,50+,51+,52-,53+,54+/m0/s1 |

InChI 键 |

JEGZCUVXFJVBSJ-UEGLISCYSA-N |

手性 SMILES |

C[C@H]1[C@H]2[C@H](C=C3[C@@]2([C@@H](C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC6=C(C5)N=C7C[C@]8([C@@H](CC[C@@H]9[C@@H]8C[C@H]([C@]2(C9=C[C@H]3[C@@]2([C@@H]([C@]2(O3)CC[C@](CO2)(C)O)C)O)C)O)CC7=N6)C)C)O)C)O[C@@]11CC[C@](CO1)(C)O |

规范 SMILES |

CC1C2C(C=C3C2(C(CC4C3CCC5C4(CC6=C(C5)N=C7CC8(C(CCC9C8CC(C2(C9=CC3C2(C(C2(O3)CCC(CO2)(C)O)C)O)C)O)CC7=N6)C)C)O)C)OC11CCC(CO1)(C)O |

同义词 |

ritterazine M |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。